

An In-depth Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-n-octylaminouracil, also known as GTPL5846, is a synthetic, small-molecule agonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells and is implicated in inflammatory and immunological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 6-n-octylaminouracil. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative data and a visualization of its primary signaling pathway.

Chemical Structure and Properties

6-n-octylaminouracil is a uracil derivative characterized by an n-octylamino group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring. This lipid-mimetic structure is crucial for its agonistic activity at GPR84.[1][2]

Chemical Identifiers:

- IUPAC Name: 6-(octylamino)pyrimidine-2,4(1H,3H)-dione[1][3]
- Synonyms: 6-n-octyl aminouracil, GTPL5846[1]
- CAS Number: 83797-69-7[3]



Molecular Formula: C₁₂H₂₁N₃O₂[3]

SMILES: CCCCCCCNC1=CC(=0)NC(=0)N1[4]

Physicochemical Properties

A summary of the key physicochemical properties of 6-n-octylaminouracil is presented in Table

1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	239.31 g/mol	[4]
Appearance	White to off-white solid	-
Melting Point	>280 °C (for the precursor 6- chlorouracil)	[5]
Solubility	Soluble in DMSO (35 mg/mL)	[6]
Insoluble in water and ethanol	[7]	
рКа	Data not available	-
LogP	Data not available	-

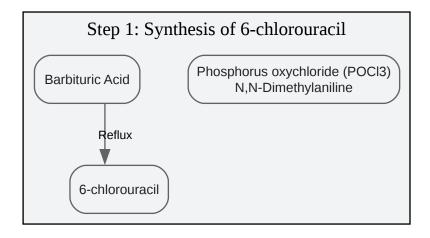
Note: Experimental data for the melting point, pKa, and LogP of 6-n-octylaminouracil are not readily available in the cited literature. The melting point of its precursor, 6-chlorouracil, is provided for reference.

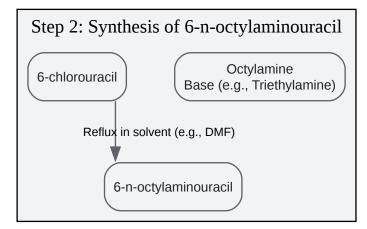
Synthesis of 6-n-octylaminouracil

The synthesis of 6-n-octylaminouracil is typically achieved through the nucleophilic substitution of 6-chlorouracil with octylamine. The general synthetic workflow involves the preparation of the 6-chlorouracil intermediate from a commercially available starting material like barbituric acid, followed by the coupling reaction with octylamine.

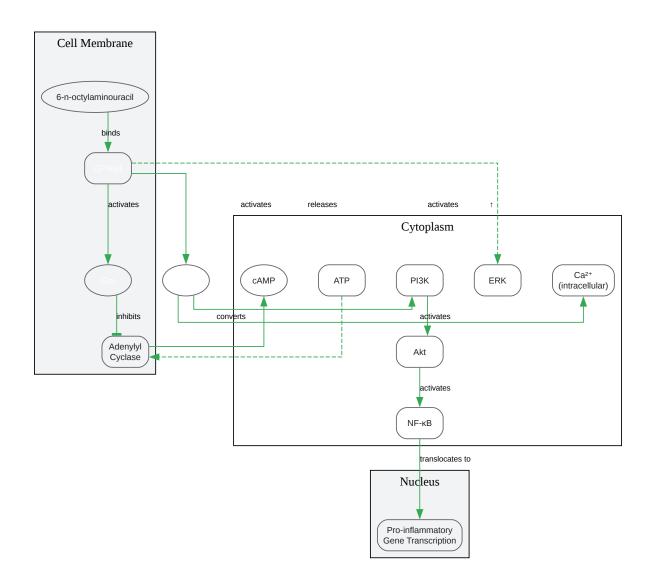
Experimental Workflow for Synthesis



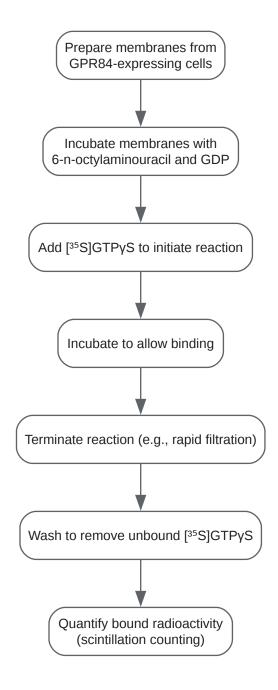












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